molecular formula C14H13N5OS2 B2942651 4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine CAS No. 2034543-33-2

4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine

Cat. No.: B2942651
CAS No.: 2034543-33-2
M. Wt: 331.41
InChI Key: ATCHSUFIHZBPOR-UHFFFAOYSA-N
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Description

4-{5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine is a novel synthetic compound designed for pharmaceutical research and drug discovery, particularly in developing therapies for infectious diseases and oncology. Its structure incorporates three privileged pharmacophores: a pyrimidine core, a 1,2,4-oxadiazole ring, and a thiomorpholine group. The 1,2,4-oxadiazole heterocycle is recognized for its favorable bioisosteric properties, serving as a stable replacement for ester and amide functional groups, which can enhance a compound's metabolic stability and binding affinity . Furthermore, the thiomorpholine scaffold is a feature in numerous bioactive compounds and is known to contribute to diverse pharmacological activities . Potential Mechanism and Research Applications While the specific biological target of this compound requires experimental validation, its molecular architecture suggests significant potential. The 1,2,4-oxadiazole ring linked to a thiophene system is a structure found in compounds investigated as inhibitors of bacterial targets. For instance, similar molecular hybrids have been explored to overcome antibiotic resistance in pathogens like Mycobacterium tuberculosis . The pyrimidine-thiomorpholine component is a key structural motif in modern drug discovery, often associated with kinase inhibition and anticancer activity. Consequently, this compound presents a compelling candidate for high-throughput screening and lead optimization programs aimed at infectious diseases or oncology. Usage Note This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-(4-thiomorpholin-4-ylpyrimidin-5-yl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS2/c1-2-11(22-5-1)12-17-14(20-18-12)10-8-15-9-16-13(10)19-3-6-21-7-4-19/h1-2,5,8-9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCHSUFIHZBPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates These intermediates are then coupled with a pyrimidine derivative under specific reaction conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Thiomorpholine Oxidation

The thiomorpholine sulfur atom undergoes oxidation to sulfoxide or sulfone derivatives:

  • Reagents : Excess H2_2O2_2 in acetic acid (AcOH) at 55–60°C.

  • Outcome : Conversion to 4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine 1,1-dioxide .

Reaction ConditionsProductYieldSource
30% H2_2O2_2, AcOH, 60°CThiomorpholine sulfone derivative80–85%

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits stability under acidic/basic conditions but can undergo:

  • Hydrolysis : Under strong acids (e.g., HCl) or bases (e.g., NaOH), leading to ring opening and formation of amides or nitriles .

  • Electrophilic Substitution : Thiophene substituents direct electrophiles (e.g., NO2+_2^+) to the 5-position of the oxadiazole .

Cross-Coupling Reactions

The pyrimidine and thiophene groups enable catalytic coupling:

  • Suzuki-Miyaura : Requires brominated pyrimidine or thiophene precursors. For example, coupling with aryl boronic acids using Pd(PPh3_3)4_4 .

  • Buchwald-Hartwig Amination : Modification of pyrimidine with amines using Pd catalysts .

Example :

  • Bromination at the pyrimidine 2-position followed by Pd-catalyzed coupling with aryl boronic acids yields biaryl derivatives .

Biological Activity and Functionalization

While the query focuses on reactions, notable functionalization for bioactivity includes:

  • Acylation : The pyrimidine amino group reacts with acyl chlorides (e.g., AcCl) to form amides.

  • Alkylation : Thiomorpholine reacts with alkyl halides (e.g., CH3_3I) under basic conditions to form quaternary ammonium salts .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photodegradation : UV exposure causes cleavage of the oxadiazole-thiophene bond, forming pyrimidine-carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Key analogues and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
Target Compound : 4-{5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine Pyrimidine Thiomorpholine, oxadiazole-thiophene C₁₅H₁₄N₆OS₂ Hypothesized enhanced solubility (due to thiomorpholine) and bioactivity (oxadiazole-thiophene)
3-oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile (FO5) Piperidine Oxadiazole-thiophene, nitrile group C₁₄H₁₄N₄O₂S Crystallized in P‾1 symmetry; nitrile group may enhance reactivity
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole Fluorophenyl, triazole-pyrazole C₂₆H₁₈F₃N₇S Isostructural with planar conformation; fluorophenyl groups influence crystallinity
2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid Oxadiazole Thiophene-hydroxyethoxy, acetic acid C₁₄H₁₄N₄O₅S₂ DNA-binding affinity (ΔG = −6.58 kcal/mol)

Key Structural and Functional Differences

Heterocyclic Core Modifications
  • Pyrimidine vs. Thiazole/Thiadiazole : The target compound’s pyrimidine core (vs. thiazole in or thiadiazole in ) offers distinct electronic properties. Pyrimidine’s electron-deficient nature may favor π-π stacking in biological targets, whereas thiazole’s sulfur atom could enhance metabolic stability.
  • Thiomorpholine vs.
Substituent Effects
  • Oxadiazole-Thiophene vs. Triazole-Fluorophenyl : The oxadiazole-thiophene motif (target compound and FO5) is smaller and more rigid than the triazole-fluorophenyl system in , which may influence binding pocket compatibility in biological systems.
  • Functional Groups : The hydroxyethoxy and acetic acid groups in confer polar interactions (e.g., DNA binding), whereas the nitrile in FO5 could participate in dipolar or covalent bonding.

Biological Activity

The compound 4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine represents a novel class of chemical entities with potential therapeutic applications. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a thiomorpholine ring attached to a pyrimidine moiety, which is further substituted with a thiophen-2-yl group and an oxadiazole. The molecular formula is C13H12N4OSC_{13}H_{12}N_4OS, with a molecular weight of approximately 276.33 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₂N₄OS
Molecular Weight276.33 g/mol
LogP (Partition Coefficient)3.201
Solubility (LogSw)-2.92
Polar Surface Area58.326 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. It binds to the active sites of these enzymes, disrupting their function and leading to apoptosis in cancer cells.
  • Receptor Modulation : It can act as a modulator for various receptors, influencing signal transduction pathways that are critical for cellular responses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives containing oxadiazole and thiophene rings induce apoptosis in various cancer cell lines through caspase activation pathways.

Antimicrobial Activity

In vitro studies have also suggested that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Study on Anticancer Efficacy :
    • Objective : To evaluate the cytotoxic effects of the compound on human breast cancer cells (MCF-7).
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 hours.
    • Results : A dose-dependent increase in apoptosis was observed, with IC50 values indicating significant cytotoxicity at low micromolar concentrations.
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Methodology : The disc diffusion method was employed to determine the zone of inhibition.
    • Results : The compound displayed notable antibacterial activity with inhibition zones comparable to standard antibiotics.

Q & A

Q. What are the recommended synthetic routes for preparing 4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine?

A modular synthesis approach is typically employed, involving:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of thioamide intermediates with hydroxylamine derivatives under reflux in ethanol or DMF .
  • Step 2 : Coupling the oxadiazole-thiophene moiety to a pyrimidine scaffold using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on halogenation patterns .
  • Step 3 : Introducing the thiomorpholine group via alkylation or Mitsunobu reactions, with careful control of stoichiometry to avoid over-substitution .
    Key Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields of heterocyclic intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique validation strategy is essential:

  • HPLC-MS : Confirm molecular weight and purity (>95%) using reverse-phase chromatography with a C18 column (acetonitrile/water gradient) .
  • NMR Spectroscopy : Assign proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, thiomorpholine protons at δ 3.5–4.0 ppm) and verify regiochemistry via 13C^{13}\text{C}-NMR .
  • X-ray Diffraction : Resolve crystal packing and confirm stereoelectronic effects of the oxadiazole-pyrimidine-thiomorpholine framework .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Kinase Inhibition : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based kinase inhibitors .
  • Antimicrobial Activity : Use disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting the thiophene moiety’s role in membrane disruption .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to establish IC50_{50} values and selectivity indices .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess charge transfer capabilities, particularly the electron-withdrawing oxadiazole and electron-donating thiomorpholine .
  • Molecular Dynamics (MD) : Simulate binding modes to target proteins (e.g., kinases) using docking software (AutoDock Vina) and validate with MM-GBSA free-energy calculations .
  • Solvent Effects : Apply polarizable continuum models (PCM) to predict solubility in DMSO/water mixtures, critical for formulation studies .

Q. How can contradictory data on biological activity be resolved?

  • Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may explain variability in IC50_{50} values .
  • Crystallographic Studies : Compare ligand-protein co-crystal structures to determine if conformational flexibility in the thiomorpholine group affects binding .
  • Batch Analysis : Replicate assays with rigorously purified batches to rule out impurities (e.g., residual palladium from coupling reactions) .

Q. What strategies optimize regioselectivity in derivatizing the pyrimidine ring?

  • Directing Groups : Introduce transient protecting groups (e.g., Boc on thiomorpholine) to steer electrophilic substitution toward the C4 or C5 positions of pyrimidine .
  • Metal Catalysis : Use Pd-catalyzed C-H activation for late-stage functionalization of the pyrimidine-thiophene core .
  • Steric Maps : Analyze steric hindrance via molecular modeling to prioritize accessible reaction sites .

Q. How does the thiomorpholine substituent influence pharmacokinetic properties?

  • LogP Calculations : Predict lipophilicity (clogP ≈ 2.1) to assess blood-brain barrier permeability .
  • Metabolic Stability : Incubate with liver microsomes to measure CYP450-mediated oxidation rates, noting sulfur’s susceptibility to metabolic clearance .
  • Salt Formation : Improve aqueous solubility by forming hydrochloride or mesylate salts without destabilizing the oxadiazole ring .

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